Ea-230

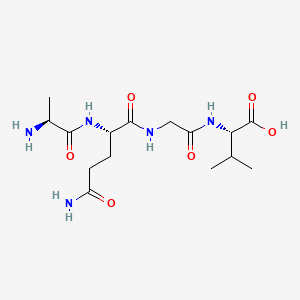

Description

Properties

CAS No. |

503844-09-5 |

|---|---|

Molecular Formula |

C15H27N5O6 |

Molecular Weight |

373.40 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C15H27N5O6/c1-7(2)12(15(25)26)20-11(22)6-18-14(24)9(4-5-10(17)21)19-13(23)8(3)16/h7-9,12H,4-6,16H2,1-3H3,(H2,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t8-,9-,12-/m0/s1 |

InChI Key |

DXRXYJYFADHAPA-AUTRQRHGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

AQGV |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

EA-230; NMPF-46; EA230; NMPF46; EA 230; NMPF 46; L-alanyl-L-glutaminylglycyl-L-valine |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Ea-230: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ea-230, a synthetic tetrapeptide (Alanine-Glutamine-Glycine-Valine or AQGV), is an investigational drug with potent immunomodulatory and renoprotective properties. Derived from the beta-chain of human chorionic gonadotropin (β-hCG), Ea-230 is being developed for the treatment of systemic inflammatory conditions such as sepsis and to mitigate organ damage following ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the current understanding of Ea-230's mechanism of action, supported by preclinical and clinical data. It details the experimental methodologies used in key studies and presents quantitative data in a structured format. Furthermore, this guide illustrates the proposed signaling pathways and experimental workflows using detailed diagrams.

Introduction

Systemic inflammatory response syndrome (SIRS) and acute kidney injury (AKI) are critical challenges in clinical medicine, associated with high morbidity and mortality. Ea-230 has emerged as a promising therapeutic candidate due to its ability to modulate the innate immune response and protect renal function in various preclinical models of inflammation and injury.[1] This document synthesizes the available scientific literature to provide a detailed understanding of its pharmacological effects and underlying molecular mechanisms.

Molecular Identity and Properties

-

Structure: Linear tetrapeptide with the amino acid sequence Alanine-Glutamine-Glycine-Valine (AQGV).[1]

-

Origin: Derived from the beta-chain of human chorionic gonadotropin (hCG).[1]

-

Therapeutic Class: Immunomodulator, Renoprotective agent.

Mechanism of Action

The precise molecular mechanism of action of Ea-230 is an active area of investigation. However, current evidence points towards a multi-faceted approach involving the modulation of the innate immune system and direct protective effects on renal tissue. A key hypothesized pathway, based on studies of a closely related peptide (LQGV), involves the stimulation of the hypothalamic-pituitary-adrenal (HPA) axis.[2]

Proposed Signaling Pathway: HPA Axis Activation and Glucocorticoid Receptor Signaling

Preclinical studies on the related β-hCG-derived peptide LQGV suggest that its anti-inflammatory effects are mediated through the stimulation of the adrenal glands.[2] It is proposed that this peptide binds to the adrenocorticotropic hormone (ACTH) receptor, leading to an increase in endogenous corticosterone production. This, in turn, activates glucocorticoid receptors, resulting in a broad suppression of pro-inflammatory gene expression. While this mechanism has not been directly confirmed for Ea-230 (AQGV), the structural similarity and comparable anti-inflammatory profiles suggest a potentially shared pathway.

Figure 1: Proposed signaling pathway of Ea-230's anti-inflammatory action.

Immunomodulatory Effects

Ea-230 has been shown to significantly attenuate the systemic inflammatory response. In a human experimental endotoxemia model, administration of Ea-230 resulted in a dose-dependent reduction in the plasma levels of several pro-inflammatory cytokines and chemokines.

-

Cytokine Modulation: Ea-230 reduces the release of key inflammatory mediators including Interleukin-6 (IL-6), IL-8, Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Monocyte Chemoattractant Protein-1 (MCP-1), and Macrophage Inflammatory Protein-1α/β (MIP-1α/β).

-

Leukocyte Infiltration: Preclinical studies have demonstrated that Ea-230 treatment leads to a reduction in neutrophil influx into injured tissues, such as the kidney, following ischemia-reperfusion injury.

Renoprotective Effects

Ea-230 exerts direct protective effects on the kidneys, independent of its systemic anti-inflammatory actions.

-

Improved Renal Perfusion: Studies in murine models of renal ischemia-reperfusion injury have shown that Ea-230 significantly improves both renal blood flow (RBF) and glomerular filtration rate (GFR).

-

Enhanced Tubular Regeneration: Ea-230 promotes the proliferation of tubular epithelial cells, aiding in the repair and regeneration of damaged renal tissue.

-

Anti-Apoptotic Effects: By reducing inflammation and potentially through direct cellular mechanisms, Ea-230 decreases apoptosis in renal cells.

-

Attenuation of Fibrosis: Treatment with Ea-230 has been shown to reduce the upregulation of Connective Tissue Growth Factor (CTGF), a key mediator of renal fibrosis.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from representative studies on Ea-230.

Table 1: Preclinical Efficacy of Ea-230 in a Murine Model of Renal Ischemia-Reperfusion Injury

| Parameter | Vehicle Control | Ea-230 (30 mg/kg) | Ea-230 (50 mg/kg) | p-value | Reference |

|---|---|---|---|---|---|

| Survival Rate (4 days) | ~20% | 56% | 62% | <0.005 | |

| Serum Creatinine (mg/dL) at 24h | ~2.5 | Significantly lower | Significantly lower | <0.05 | |

| Renal Blood Flow (% of baseline) | ~40% | Significantly higher | Significantly higher | <0.05 |

| Ki-67 Positive Tubular Cells/HPF | ~5 | ~25 | ~30 | <0.05 | |

Table 2: Clinical Pharmacokinetics of Ea-230 in Healthy Volunteers

| Parameter (90 mg/kg/h infusion) | Value (Geometric Mean [95% CI]) | Reference |

|---|---|---|

| Elimination Half-life (t½) | 0.17 [0.12–0.24] hours | |

| Volume of Distribution (Vd) | 2.2 [1.3–3.8] L/kg |

| Clearance (CL) | 26 [15–43] L/h/kg | |

Table 3: Effect of Ea-230 on Inflammatory Mediators in Human Experimental Endotoxemia

| Cytokine/Chemokine | % Reduction with Ea-230 (90 mg/kg/h) | p-value | Reference |

|---|---|---|---|

| IL-6 | 48% | <0.01 | |

| IL-8 | 28% | <0.01 | |

| IL-1ra | 33% | <0.01 | |

| MCP-1 | 28% | <0.01 | |

| MIP-1α | 14% | <0.01 |

| MIP-1β | 16% | <0.01 | |

Experimental Protocols

Murine Model of Renal Ischemia-Reperfusion Injury

This protocol is based on the methodology described by Gueler et al. (2015).

Figure 2: Experimental workflow for the murine renal ischemia-reperfusion injury model.

-

Animals: Male C57Bl/6N mice are used.

-

Anesthesia: Mice are anesthetized prior to surgery.

-

Surgical Procedure: A midline laparotomy is performed to expose the kidneys. The renal pedicles are clamped bilaterally for 35 minutes to induce ischemia. After 35 minutes, the clamps are removed to allow reperfusion. The abdominal incision is then sutured.

-

Treatment: Treatment with Ea-230 (20-50 mg/kg) or vehicle is initiated 24 hours after the induction of ischemia-reperfusion injury. The treatment is administered intraperitoneally twice daily for four consecutive days.

-

Outcome Measures:

-

Survival: Monitored daily.

-

Renal Function: Serum creatinine levels are measured from blood samples.

-

Hemodynamics: Renal blood flow and glomerular filtration rate are assessed.

-

Histopathology: Kidneys are harvested for histological analysis, including Hematoxylin and Eosin (H&E) staining for tissue injury and Ki-67 staining for tubular cell proliferation.

-

Human Experimental Endotoxemia Model

This protocol is a generalized representation of studies investigating the effects of Ea-230 on systemic inflammation in humans.

-

Subjects: Healthy male volunteers are enrolled.

-

Induction of Endotoxemia: A standardized dose of E. coli-derived lipopolysaccharide (LPS) is administered intravenously to induce a systemic inflammatory response.

-

Treatment: A continuous intravenous infusion of Ea-230 at various doses (e.g., 15, 45, and 90 mg/kg/h) or placebo is administered for a defined period (e.g., 2 hours) following the LPS challenge.

-

Monitoring and Sampling:

-

Clinical Signs: Body temperature, heart rate, blood pressure, and symptom scores are monitored frequently.

-

Blood Sampling: Serial blood samples are collected to measure plasma concentrations of cytokines, chemokines, and other inflammatory markers.

-

Pharmacokinetics: Blood samples are also collected to determine the pharmacokinetic profile of Ea-230.

-

Conclusion

Ea-230 is a promising tetrapeptide with significant immunomodulatory and renoprotective effects. Its mechanism of action, while not fully elucidated, appears to involve the modulation of the innate immune response, potentially through the activation of the HPA axis, leading to a reduction in pro-inflammatory cytokine production and leukocyte infiltration. Additionally, Ea-230 demonstrates direct protective effects on the kidney by improving renal hemodynamics and promoting tissue regeneration. The quantitative data from both preclinical and clinical studies support its potential as a therapeutic agent for conditions characterized by systemic inflammation and acute kidney injury. Further research is warranted to definitively identify the molecular receptor for Ea-230 and to fully delineate the intracellular signaling pathways it modulates.

References

Ea-230 Peptide: A Technical Overview of its Structure, Synthesis, and Immunomodulatory Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ea-230 is a synthetic tetrapeptide with the amino acid sequence Alanine-Glutamine-Glycine-Valine (Ala-Gln-Gly-Val).[1] Derived from the beta chain of the human chorionic gonadotropin (hCG) hormone, Ea-230 has emerged as a promising therapeutic agent with demonstrated immunomodulatory and renoprotective properties.[1] Preclinical and clinical investigations have highlighted its potential in mitigating systemic inflammation and protecting against sepsis-induced acute kidney injury. This technical guide provides a comprehensive overview of the current knowledge on Ea-230, including its peptide sequence, physicochemical properties, and a discussion of its potential mechanism of action. While specific, detailed experimental protocols for its synthesis and purification are not publicly available, this document outlines plausible methodologies based on standard peptide chemistry techniques.

Ea-230 Peptide Sequence and Structure

Ea-230 is a linear tetrapeptide. Its primary structure is composed of four amino acids in the following sequence:

-

N-terminus: Alanine (Ala)

-

Glutamine (Gln)

-

Glycine (Gly)

-

C-terminus: Valine (Val)

The structure can be represented as: Ala-Gln-Gly-Val

Table 1: Physicochemical Properties of Ea-230

| Property | Value (Calculated) |

| Molecular Formula | C₁₅H₂₇N₅O₆ |

| Molecular Weight | 373.41 g/mol |

| Isoelectric Point (pI) | 5.54 |

| Net Charge at pH 7 | 0 |

| Hydrophobicity (GRAVY) | -0.125 |

Note: These properties are calculated based on the amino acid sequence and are intended for informational purposes.

Currently, there is no publicly available data from high-resolution structural analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography for Ea-230. Therefore, its three-dimensional conformation in solution or in a bound state has not been experimentally determined. As a short, linear peptide, it is expected to be highly flexible.

Experimental Protocols

Detailed, specific experimental protocols for the synthesis and purification of Ea-230 are not available in the public domain. However, based on standard methodologies for chemical peptide synthesis, a plausible workflow can be outlined.

Solid-Phase Peptide Synthesis (SPPS)

A likely method for the synthesis of Ea-230 is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Protocol:

-

Resin Selection and Loading: A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Val-OH, would be used as the solid support.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Gly-OH, Fmoc-Gln(Trt)-OH, and Fmoc-Ala-OH in sequential steps) is activated using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) and then coupled to the deprotected N-terminus of the peptide-resin.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and by-products.

-

Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to prevent side reactions.

-

Precipitation and Lyophilization: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then lyophilized to obtain the crude peptide powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude Ea-230 peptide would be purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

Column: A C18 stationary phase column is a common choice for peptide purification.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: The crude peptide is dissolved in Solvent A and injected onto the column. The peptide is eluted using a linear gradient of increasing concentration of Solvent B. A shallow gradient would be employed to ensure good separation of the target peptide from synthesis-related impurities.

-

Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection and Analysis: Fractions corresponding to the major peak are collected and analyzed by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of Ea-230.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.

Biological Activity and Mechanism of Action

Ea-230 has demonstrated significant immunomodulatory and renoprotective effects in both preclinical and clinical settings.

Immunomodulatory Effects

Clinical trials have investigated the effects of Ea-230 in a human endotoxemia model, which simulates a systemic inflammatory response. This suggests that Ea-230 can modulate the innate immune response.

Renoprotective Effects in Sepsis

In a murine model of sepsis induced by cecal ligation and puncture (CLP), Ea-230 administration resulted in a dose-dependent improvement in survival and attenuation of acute kidney injury.

Table 2: Preclinical Efficacy of Ea-230 in a Murine Sepsis Model

| Treatment Group (mg/kg) | Survival Rate (at 2 weeks) | Effect on Serum Creatinine and BUN |

| Saline Control | 0% | Marked Increase |

| Ea-230 (20) | Data not specified | Attenuated Increase |

| Ea-230 (30) | Data not specified | Significant Attenuation |

| Ea-230 (40) | Data not specified | Significant Attenuation |

| Ea-230 (50) | 43.8% | Significant Attenuation |

Data adapted from a study on a clinically relevant model of sepsis in mice.

Proposed Signaling Pathway

While the precise molecular mechanism of Ea-230 has not been fully elucidated, its immunomodulatory effects in the context of sepsis and systemic inflammation suggest a potential interaction with key signaling pathways of the innate immune system. A plausible, though not yet experimentally confirmed, mechanism is the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a critical receptor in the recognition of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of the inflammatory cascade in sepsis.

References

Unveiling Ea-230: A Novel Tetrapeptide for Vascular Integrity and Inflammation Control

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Ea-230, a synthetic tetrapeptide with the sequence Ala-Gln-Gly-Val (AQGV), has emerged as a promising therapeutic agent with significant immunomodulatory and renoprotective properties.[1][2][3] Derived from the beta chain of the human chorionic gonadotropin (hCG) hormone, its discovery was inspired by the unique physiological state of pregnancy, characterized by immune tolerance and enhanced renal function.[3][4] Extensive preclinical and clinical investigations have demonstrated the potential of Ea-230 in mitigating the detrimental effects of systemic inflammation, particularly in the context of major surgery and acute kidney injury. This document provides an in-depth overview of the origin, discovery, mechanism of action, and key experimental findings related to Ea-230.

Origin and Discovery

The conceptual basis for Ea-230 originates from the observation that pregnancy induces a state of immunological tolerance and increases the glomerular filtration rate. These physiological adaptations are largely attributed to the influence of hCG. Recognizing the therapeutic potential of harnessing these natural protective mechanisms, researchers at Exponential Biotherapies (EBI) investigated small peptides derived from hCG. Through a process of testing and patenting, the tetrapeptide AQGV, designated Ea-230, was identified as a lead candidate for clinical development due to its potent biological activity. Ea-230 is produced through chemical synthesis, a cost-effective manufacturing process. The solution-based synthesis has been carried out by Diosynth BV.

Mechanism of Action

Ea-230 exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on maintaining vascular integrity and modulating the inflammatory response. While the precise molecular pathways are still under investigation, key aspects of its mechanism have been elucidated:

-

Vascular Protection: During acute vascular stress, such as that induced by major surgery, Ea-230 provides essential amino acids that function as signaling molecules for the mTOR complex within vascular cells. This signaling helps to preserve the integrity of the vascular wall, counteracting the autophagic degradation and capillary leakage triggered by Danger Associated Molecular Patterns (DAMPs).

-

Immunomodulation: Ea-230 demonstrates potent anti-inflammatory effects by reducing the release of pro-inflammatory cytokines, including TNF-alpha, IL-6, and INF-gamma. It also down-regulates the expression of adhesion molecules, which are crucial for the influx of neutrophils to sites of inflammation.

-

Renoprotection: The compound has been shown to improve renal perfusion and enhance the regeneration of tubular epithelial cells following injury. Furthermore, Ea-230 attenuates the activation of TGF-beta, a key mediator of renal fibrosis.

Key Experimental Data

Numerous preclinical and clinical studies have validated the therapeutic potential of Ea-230.

Preclinical Studies

In various animal models of sepsis, systemic inflammation, and ischemia-reperfusion injury, Ea-230 consistently demonstrated the ability to:

-

Attenuate the release of pro-inflammatory cytokines.

-

Prevent organ dysfunction.

-

Improve survival rates.

Clinical Studies

Ea-230 has progressed through Phase I, II, and III clinical trials. A notable Phase IIb study in patients undergoing major surgery showed that Ea-230 administration led to improved in vivo hemodynamic stability.

A double-blind, placebo-controlled, randomized study in patients undergoing on-pump cardiac surgery provided further evidence of its clinical benefits.

| Parameter | Ea-230 Group | Placebo Group | p-value |

| Change in Glomerular Filtration Rate (GFR) | Increase of 19 ± 2 mL/min/1.73 m² (iohexol) | Increase of 16 ± 2 mL/min/1.73 m² (iohexol) | 0.13 |

| Change in Estimated GFR (creatinine) | Increase of 6 ± 1 mL/min/1.73 m² | Increase of 2 ± 1 mL/min/1.73 m² | 0.01 |

| Fluid Balance | 217 ± 108 mL | 605 ± 103 mL | 0.01 |

| "Injury" Stage of AKI (RIFLE criteria) | 7% | 18% | 0.07 |

| Hospital Length of Stay | 8 days (median) | 10 days (median) | 0.001 |

| Table 1: Summary of Quantitative Data from a Phase II Study in Cardiac Surgery Patients. |

Experimental Protocols

Murine Model of Renal Ischemia-Reperfusion Injury

-

Animal Model: Male donor kidneys and female recipient mice were used to induce renal damage.

-

Surgical Procedure: The left donor kidney was anastomosed to the recipient's abdominal aorta and vena cava. The contralateral native kidney was removed four days post-transplantation.

-

Treatment Protocol: Ea-230 was administered intraperitoneally (i.p.) at doses of 20, 30, 40, or 50 mg/kg twice daily for four consecutive days, starting 24 hours after the initial ischemic insult.

Human Cardiac Surgery Study

-

Study Design: A double-blind, placebo-controlled, randomized clinical trial.

-

Patient Population: 180 patients undergoing on-pump coronary artery bypass grafting with or without concomitant valve surgery.

-

Treatment Protocol: An intravenous infusion of Ea-230 at a rate of 90 mg/kg/hour (or placebo) was administered from the start of the surgical incision until the cessation of the cardiopulmonary bypass pump, with a maximum infusion duration of 4 hours.

Visualized Pathways and Workflows

Caption: Proposed mechanism of Ea-230 in preserving vascular integrity.

Caption: Workflow for preclinical evaluation of Ea-230 in a murine renal IRI model.

Conclusion

Ea-230 represents a novel therapeutic approach, leveraging insights from the protective mechanisms of pregnancy to address critical unmet needs in the management of systemic inflammation and vascular dysfunction. Its well-defined chemical nature, compelling preclinical data, and promising clinical results position it as a significant candidate for further development in indications such as postoperative complications and acute kidney injury. The ongoing research and clinical trials will continue to delineate the full therapeutic potential of this innovative tetrapeptide.

References

- 1. A Novel Therapy to Attenuate Acute Kidney Injury and Ischemic Allograft Damage after Allogenic Kidney Transplantation in Mice | PLOS One [journals.plos.org]

- 2. A Novel Therapy to Attenuate Acute Kidney Injury and Ischemic Allograft Damage after Allogenic Kidney Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. expobio.com [expobio.com]

The Immunomodulatory and Renoprotective Effects of Ea-230, a Synthetic Derivative of Human Chorionic Gonadotropin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ea-230 is a synthetic, linear tetrapeptide (Ala-Gln-Gly-Val) derived from the β-chain of human chorionic gonadotropin (hCG), the pregnancy hormone.[1][2] This molecule is under development by Exponential Biotherapies and has demonstrated significant immunomodulatory and renoprotective properties in both preclinical and clinical settings.[1][3] Currently in Phase III clinical development, Ea-230 is being investigated for its therapeutic potential in treating a range of inflammatory conditions, including postoperative complications, sepsis, and radiation toxicity.[4] This technical guide provides a comprehensive overview of Ea-230, detailing its relationship to hCG, its mechanism of action, and a summary of key experimental findings. All quantitative data from preclinical and clinical studies are presented in structured tables, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic candidate.

Introduction: From Pregnancy Hormone to Therapeutic Peptide

Human pregnancy is a unique immunological state characterized by maternal immunotolerance towards the semi-allogeneic fetus and a notable increase in the glomerular filtration rate (GFR). These physiological adaptations have been partly attributed to the high circulating levels of human chorionic gonadotropin (hCG). This observation led to the investigation of hCG and its derivatives for their therapeutic potential in modulating the immune response and protecting renal function.

Ea-230, a synthetic oligopeptide, was originally derived from lysates of the beta-subunit of hCG (β-hCG). It is a small peptide immunoregulator with the amino acid sequence Alanine-Glutamine-Glycine-Valine (AQGV). The development of Ea-230 is based on harnessing the protective principles of pregnancy to treat conditions characterized by excessive inflammation and organ dysfunction.

Mechanism of Action: Maintaining Vascular Integrity through mTOR Signaling

Major physiological stress, such as major surgery or sepsis, can trigger an acute vascular stress response. This leads to decreased nutrient and oxygen flow and can induce autophagic degradation of vascular cells. The release of Danger Associated Molecular Patterns (DAMPs) from damaged cells further exacerbates the situation, causing capillary leakage and contributing to poor clinical outcomes.

Ea-230 is proposed to exert its protective effects by helping cells maintain the integrity of the vascular wall. It is believed that the critical amino acids in the tetrapeptide act as signaling molecules for the mechanistic target of rapamycin (mTOR) complex in vascular cells. The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival. By modulating the mTOR pathway, Ea-230 may help to counteract the detrimental effects of the acute vascular stress response, thereby preserving vascular function and improving hemodynamic stability.

Preclinical Studies: Evidence of Efficacy in Animal Models

Ea-230 has been evaluated in several animal models of systemic inflammation, including sepsis and renal ischemia-reperfusion injury. These studies have consistently demonstrated the immunomodulatory and organ-protective effects of Ea-230.

Sepsis Models

In murine models of sepsis, treatment with Ea-230 has been shown to attenuate the release of pro-inflammatory cytokines, prevent organ dysfunction, and improve survival.

Table 1: Summary of Key Findings in Preclinical Sepsis Models

| Parameter | Model | Treatment Regimen | Key Findings | Reference |

| Survival | Cecal Ligation and Puncture (CLP) | Not specified | Improved survival rates | |

| Cytokine Levels | CLP | Not specified | Attenuated release of pro-inflammatory cytokines | |

| Organ Function | CLP | Not specified | Prevention of organ dysfunction |

Renal Ischemia-Reperfusion Injury Models

In murine models of renal transplantation and renal ischemia-reperfusion injury, Ea-230 has been shown to mitigate renal injury and improve survival.

Table 2: Summary of Key Findings in Preclinical Renal Injury Models

| Parameter | Model | Treatment Regimen | Key Findings | Reference |

| Survival | Renal Ischemia-Reperfusion | Not specified | Improved survival rates | |

| Renal Injury | Renal Ischemia-Reperfusion | Not specified | Mitigated renal injury | |

| Survival | Renal Transplantation | Not specified | Improved survival rates | |

| Renal Injury | Renal Transplantation | Not specified | Mitigated renal injury |

Clinical Development: Human Studies of Ea-230

Ea-230 has progressed through Phase I and Phase II clinical trials, demonstrating a favorable safety profile and providing evidence of its immunomodulatory and renoprotective effects in humans.

Phase I Studies

Phase I studies in healthy volunteers established that Ea-230 is well-tolerated and has an excellent safety profile.

Phase IIa Study: Experimental Human Endotoxemia

A randomized, double-blind, placebo-controlled Phase IIa study investigated the effects of Ea-230 in a model of systemic inflammation induced by the administration of E. coli-derived lipopolysaccharide (LPS) to healthy male volunteers.

Table 3: Key Results from the Phase IIa Experimental Human Endotoxemia Study

| Parameter | Ea-230 (90 mg/kg/h) | Placebo | p-value | Reference |

| IL-6 Reduction | 48% | - | < 0.01 | |

| IL-8 Reduction | 28% | - | < 0.01 | |

| IL-1ra Reduction | 33% | - | < 0.01 | |

| MCP-1 Reduction | 28% | - | < 0.01 | |

| MIP-1α Reduction | 14% | - | < 0.01 | |

| MIP-1β Reduction | 16% | - | < 0.01 | |

| VCAM-1 Reduction | 19% | - | < 0.01 | |

| Peak Fever (°C) | 1.3 ± 0.2 | 1.8 ± 0.1 | < 0.05 | |

| Peak Symptom Score | 4.0 ± 1.2 | 7.4 ± 1.0 | < 0.05 |

Phase IIb Study: On-Pump Cardiac Surgery (NCT03145220)

A double-blind, placebo-controlled, randomized study was conducted in 180 patients undergoing on-pump coronary artery bypass grafting (CABG) with or without concomitant valve surgery.

Table 4: Key Efficacy and Safety Results from the Phase IIb Cardiac Surgery Study

| Parameter | Ea-230 (90 mg/kg/hr) | Placebo | p-value | Reference |

| IL-6 Plasma Conc. (AUC, pg/mL x hr) | 2,730 (1,968–3,760) | 2,680 (2,090–3,570) | 0.80 | |

| GFR Increase (iohexol, mL/min/1.73 m²) | 19 ± 2 | 16 ± 2 | 0.13 | |

| eGFR Increase (creatinine, mL/min/1.73 m²) | 6 ± 1 | 2 ± 1 | 0.01 | |

| AKI "Injury" Stage (%) | 7% | 18% | 0.07 | |

| Net Fluid Balance (mL) | 217 ± 108 | 605 ± 103 | 0.01 | |

| Hospital Length of Stay (days) | 8 (7-11) | 10 (8-12) | 0.001 |

Experimental Protocols

Murine Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is considered a gold standard for inducing polymicrobial sepsis that mimics the clinical course of human sepsis.

Murine Renal Ischemia-Reperfusion Injury (IRI) Model

This model is used to study acute kidney injury and the efficacy of potential therapeutic interventions.

Human Experimental Endotoxemia Protocol

This protocol allows for the study of the acute inflammatory response in a controlled setting.

Conclusion and Future Directions

Ea-230, a synthetic tetrapeptide derived from hCG, has emerged as a promising therapeutic candidate with potent immunomodulatory and renoprotective effects. Its proposed mechanism of action, involving the mTOR signaling pathway to maintain vascular integrity, provides a novel approach to treating conditions characterized by systemic inflammation and organ dysfunction. Preclinical studies have consistently demonstrated its efficacy in animal models of sepsis and renal injury. Furthermore, clinical trials in humans have not only confirmed its excellent safety profile but have also provided evidence of its ability to attenuate the inflammatory response and confer renal and cardiovascular benefits in clinically relevant settings.

As Ea-230 progresses through Phase III clinical trials, future research will focus on further elucidating its precise molecular interactions with the mTOR complex and identifying the full spectrum of its downstream effects. The successful clinical development of Ea-230 could offer a new and effective therapeutic option for a range of challenging inflammatory and ischemic conditions, ultimately improving patient outcomes.

References

An In-Depth Technical Guide to the Pharmacological Properties of Ea-230

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ea-230 is a synthetic tetrapeptide (Ala-Gln-Gly-Val) derived from the beta-chain of the human chorionic gonadotropin (hCG) hormone.[1] It is under development as a novel therapeutic agent for a range of conditions characterized by systemic inflammation and organ dysfunction, including acute kidney injury (AKI) and complications arising from major surgery.[2][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of Ea-230, detailing its mechanism of action, pharmacokinetics, and toxicological profile. The information is compiled from preclinical studies and clinical trials to support further research and development of this promising immunomodulatory compound.

Introduction

Systemic inflammatory response syndrome (SIRS) is a life-threatening condition that can arise from various insults, including infection, trauma, and major surgery. It is characterized by a dysregulated immune response that can lead to widespread tissue damage and multiple organ failure.[5] Ea-230 has emerged as a potential therapeutic intervention to mitigate the detrimental effects of excessive inflammation. Derived from a hormone associated with immunotolerance during pregnancy, Ea-230 has demonstrated both immunomodulatory and renoprotective effects in preclinical and clinical settings. This document serves as a technical resource, consolidating the current knowledge on the pharmacological characteristics of Ea-230.

Mechanism of Action

The primary mechanism of action of Ea-230 involves the modulation of cellular signaling pathways to protect vascular integrity and control inflammation.

mTOR Signaling Pathway

Ea-230 is reported to act as a signaling molecule for the mTOR (mammalian target of rapamycin) complex in vascular cells. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival. By providing critical amino acids that act as signaling molecules, Ea-230 helps to maintain the integrity of the vascular wall, which is often compromised during acute vascular stress responses associated with major surgery. This action is thought to counteract the autophagic degradation of vascular cells and the subsequent release of Damage-Associated Molecular Patterns (DAMPs) that lead to capillary leakage.

DOT script for mTOR Signaling Pathway

Caption: Proposed mechanism of Ea-230 via the mTOR signaling pathway.

Immunomodulatory Effects

Ea-230 has demonstrated significant anti-inflammatory properties. In a human experimental endotoxemia model, administration of Ea-230 at a dose of 90 mg/kg/hour resulted in a reduction of flu-like symptoms, attenuated fever, and decreased levels of pro-inflammatory mediators, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8), when compared to placebo. It is believed that Ea-230 protects the host against the detrimental effects of neutrophils during acute systemic inflammatory diseases, thereby preventing organ damage.

Pharmacokinetics

The pharmacokinetic profile of Ea-230 has been characterized in Phase I clinical trials involving healthy volunteers. These studies utilized single ascending dose, multiple ascending dose, and continuous infusion regimens.

Absorption and Distribution

Following intravenous administration, Ea-230 exhibits a large volume of distribution.

Metabolism and Elimination

Ea-230 is characterized by a high clearance rate and a very short half-life.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Ea-230 from a Phase I study in healthy human subjects.

| Parameter | Value (Geometric Mean and 95% CI) | Dosage Group | Reference |

| Volume of Distribution (Vd) | 13 [3-58] L/kg | 90 mg/kg/hour (continuous infusion) | |

| Clearance (CL) | 26 [15-43] L/h/kg | 90 mg/kg/hour (continuous infusion) | |

| Half-life (t½) | 0.35 [0.13-1.0] minutes | 90 mg/kg/hour (continuous infusion) |

Table 1: Pharmacokinetic Parameters of Ea-230 in Healthy Human Subjects.

Preclinical Pharmacology

Preclinical studies in various animal models have been instrumental in elucidating the therapeutic potential of Ea-230.

Animal Models

Ea-230 has been evaluated in murine models of renal transplantation and renal ischemia-reperfusion injury, where it was shown to mitigate renal injury and improve survival. In animal models of sepsis, Ea-230 has been effective in preventing organ failure.

Preclinical Pharmacokinetics

While specific quantitative data from preclinical pharmacokinetic studies in rats and dogs were not available in the public domain at the time of this review, it is noted that such studies have been conducted and have informed the design of clinical trials.

Clinical Studies

Ea-230 has progressed through Phase I and Phase IIa clinical trials, with a Phase IIb study also completed.

Phase I Studies

Double-blind, randomized, placebo-controlled, dose-escalating Phase I studies in healthy volunteers established the safety and tolerability of Ea-230. These studies involved single dosages (1, 3, 10, or 30 mg/kg), multiple dosages (10, 20, or 30 mg/kg, thrice daily for 3 days), and continuous infusion (15, 30, or 90 mg/kg/hour for 2 hours). No safety concerns were identified, and the compound was well-tolerated.

Phase IIa Study (Experimental Human Endotoxemia)

A Phase IIa study utilized the experimental human endotoxemia model to evaluate the pharmacodynamics of Ea-230 during systemic inflammation. This study confirmed the immunomodulatory effects observed in preclinical models, with the highest dose (90 mg/kg/hour) showing a significant attenuation of the inflammatory response.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings.

Experimental Human Endotoxemia Model with Ea-230

While a highly detailed, step-by-step protocol for the specific Ea-230 trial is not publicly available, the general methodology for this model is well-established.

Objective: To induce a controlled systemic inflammatory response to evaluate the anti-inflammatory effects of a drug.

General Protocol:

-

Subject Recruitment: Healthy, non-smoking volunteers are recruited after providing informed consent.

-

Screening: Subjects undergo a thorough medical screening to ensure they meet the inclusion criteria and have no contraindications.

-

Procedure:

-

Subjects are admitted to a clinical research unit.

-

Intravenous catheters are placed for administration of lipopolysaccharide (LPS), study drug (Ea-230 or placebo), and for blood sampling.

-

A standardized dose of purified E. coli LPS is administered intravenously over a short period.

-

Ea-230 or placebo is administered as a continuous intravenous infusion, typically starting before or concurrently with the LPS challenge.

-

-

Assessments:

-

Clinical signs and symptoms (fever, heart rate, blood pressure, flu-like symptoms) are monitored frequently.

-

Blood samples are collected at predefined time points to measure plasma concentrations of cytokines (e.g., IL-6, IL-8, TNF-α), and other inflammatory markers.

-

Pharmacokinetic blood samples are collected to determine the concentration of Ea-230.

-

-

Safety Monitoring: Subjects are closely monitored for any adverse events throughout the study and during a follow-up period.

DOT script for Experimental Human Endotoxemia Workflow

Caption: General workflow for an experimental human endotoxemia study.

Toxicology

Across all completed clinical trials, Ea-230 has demonstrated an excellent safety profile. In Phase I studies with healthy volunteers, the compound was well-tolerated, and no safety issues emerged. Similarly, in a Phase IIa study involving patients undergoing on-pump cardiac surgery, no safety concerns were raised. The number of adverse events reported in clinical trials has been consistently lower in the Ea-230 group compared to the placebo group.

Conclusion

Ea-230 is a promising synthetic tetrapeptide with significant immunomodulatory and renoprotective properties. Its mechanism of action, centered on the mTOR signaling pathway and the protection of vascular integrity, offers a novel approach to treating conditions associated with systemic inflammation. The pharmacokinetic profile is characterized by rapid clearance and a short half-life, suggesting its potential suitability for acute care settings. Clinical studies have consistently demonstrated a favorable safety and tolerability profile. Further research, particularly Phase III clinical trials, will be crucial in establishing the clinical efficacy of Ea-230 and its role in the management of systemic inflammatory conditions and the prevention of associated organ damage. The data presented in this technical guide provide a solid foundation for drug development professionals and researchers to build upon in the continued investigation of this innovative therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. CytoSorb hemoperfusion markedly attenuates circulating cytokine concentrations during systemic inflammation in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental models of acute kidney injury for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

The Immunomodulatory Role of Ea-230: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ea-230, a synthetic tetrapeptide (Alanine-Glutamine-Glycine-Valine), is a promising immunomodulatory agent derived from the β-chain of human chorionic gonadotropin (hCG). Preclinical and clinical studies have demonstrated its potential in mitigating systemic inflammatory responses and protecting against organ damage in various conditions, including endotoxemia, ischemia-reperfusion injury, and post-surgical inflammation. This technical guide provides a comprehensive overview of the current understanding of Ea-230's role in immunomodulation, including its proposed mechanism of action, a summary of key quantitative data, and detailed experimental protocols. The information presented is intended to serve as a resource for researchers and professionals involved in the development of novel immunomodulatory therapies.

Core Compound: Ea-230

Ea-230 is a linear tetrapeptide with the amino acid sequence Ala-Gln-Gly-Val.[1] It is a synthetic analog of a peptide derived from hCG, a hormone known for its immunotolerant properties during pregnancy.[1][2] The development of Ea-230 was driven by the observation that hCG and its derivatives can modulate immune responses.[1][3]

Proposed Mechanism of Immunomodulation

While the precise molecular receptor for Ea-230 has not been definitively identified, the immunomodulatory effects of its parent molecule, hCG, and related peptides suggest a multi-faceted mechanism of action. The proposed mechanism centers on the modulation of key immune cell populations and the subsequent alteration of cytokine and chemokine profiles.

Interaction with Immune Cells

Ea-230 and related hCG-derived peptides are thought to exert their effects through interactions with several key immune cells:

-

Macrophages: hCG has been shown to induce a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype in macrophages. This polarization is crucial in resolving inflammation and promoting tissue repair. The proposed mechanism involves the engagement of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) on macrophages, potentially leading to the activation of the protein kinase A (PKA) signaling pathway.

-

Dendritic Cells (DCs): hCG can induce a tolerogenic phenotype in dendritic cells, characterized by reduced expression of maturation markers and an altered cytokine secretion profile, favoring the production of anti-inflammatory cytokines like IL-10. This modulation of DC function can, in turn, influence the adaptive immune response.

-

T-Lymphocytes: hCG has been demonstrated to promote the expansion of regulatory T-cells (Tregs), which play a critical role in maintaining immune homeostasis and suppressing excessive inflammatory responses. It also appears to suppress the production of pro-inflammatory Th1 cytokines like IFN-γ and TNF-α, while increasing the production of anti-inflammatory cytokines such as IL-10 and TGF-β.

Putative Signaling Pathways

Based on the known effects of hCG and other immunomodulatory peptides, the following signaling pathways are proposed to be involved in the action of Ea-230.

This diagram illustrates a putative signaling cascade where Ea-230 binds to a G-protein coupled receptor (GPCR) or the LHCGR on macrophages. This interaction is hypothesized to activate Protein Kinase A (PKA), leading to the phosphorylation of CREB and subsequent upregulation of anti-inflammatory cytokines. PKA activation may also lead to the inhibition of the NF-κB pathway, resulting in decreased production of pro-inflammatory cytokines. These events collectively promote M2 macrophage polarization and influence T-cell responses towards a more tolerogenic state.

Summary of Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Ea-230.

Table 1: Preclinical Efficacy of Ea-230 in Animal Models

| Animal Model | Condition | Ea-230 Dose | Outcome | Quantitative Result | Reference |

| Mouse | Renal Ischemia/Reperfusion Injury | 20 mg/kg | Survival | No significant effect | |

| Mouse | Renal Ischemia/Reperfusion Injury | 30-50 mg/kg | Survival | 56-62% survival | |

| Mouse | Renal Ischemia/Reperfusion Injury | 30-50 mg/kg | Renal Function | Significantly increased renal blood flow | |

| Mouse | Listeria monocytogenes infection | Not specified | Bacterial Load (6h post-infection) | Increased bacterial numbers in spleen and liver | |

| Mouse | Listeria monocytogenes infection | Not specified | Chemokine Levels (6h post-infection) | Decreased plasma levels of CXCL1/KC and CCL2/MCP-1 | |

| Mouse | Listeria monocytogenes infection | Not specified | Neutrophil Count (6h post-infection) | Decreased numbers in spleen, blood, and peritoneal cavity | |

| Mouse | Listeria monocytogenes infection | Not specified | Pro-inflammatory Cytokines (18h post-infection) | Increased systemic levels of TNF-α, IL-12p70, IL-6, and IFN-γ |

Table 2: Clinical Efficacy of Ea-230 in Human Endotoxemia Model

| Parameter | Ea-230 Dose (90 mg/kg/h) vs. Placebo | % Reduction / Change | p-value | Reference |

| IL-6 Plasma Levels | Attenuated increase | 48% | < 0.01 | |

| IL-8 Plasma Levels | Attenuated increase | 28% | < 0.01 | |

| IL-1 Receptor Antagonist | Attenuated increase | 33% | < 0.01 | |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Attenuated increase | 28% | < 0.01 | |

| Macrophage Inflammatory Protein-1α (MIP-1α) | Attenuated increase | 14% | < 0.01 | |

| Macrophage Inflammatory Protein-1β (MIP-1β) | Attenuated increase | 16% | < 0.01 | |

| Vascular Cell Adhesion Protein-1 (VCAM-1) | Attenuated increase | 19% | < 0.01 | |

| Peak Fever | Reduced | Decrease from 1.8 ± 0.1°C to 1.3 ± 0.2°C | < 0.05 | |

| Symptom Scores | Reduced | Peak decrease from 7.4 ± 1.0 to 4.0 ± 1.2 points | < 0.05 |

Table 3: Clinical Outcomes of Ea-230 in On-Pump Cardiac Surgery

| Parameter | Ea-230 (90 mg/kg/hr) | Placebo | p-value | Reference |

| IL-6 Plasma Concentration (AUC pg/mL × hr) | 2,730 (1,968-3,760) | 2,680 (2,090-3,570) | 0.80 | |

| Fluid Balance (mL) | 217 ± 108 | 605 ± 103 | 0.01 | |

| Hospital Length of Stay (days) | 8 (7-11) | 10 (8-12) | 0.001 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Ea-230's immunomodulatory effects.

Experimental Human Endotoxemia Model

This model is used to induce a controlled systemic inflammatory response in healthy volunteers to study the effects of immunomodulatory drugs.

Protocol:

-

Subject Recruitment: Healthy male volunteers are recruited after providing informed consent. Exclusion criteria typically include a history of chronic inflammatory diseases, recent infections, and use of any medication.

-

Procedure:

-

Subjects are admitted to a clinical research unit and intravenous catheters are placed.

-

At t=0, a bolus of Escherichia coli-derived lipopolysaccharide (LPS) is administered intravenously (e.g., 2 ng/kg).

-

Immediately following LPS administration, a continuous intravenous infusion of Ea-230 (at escalating doses, e.g., 15, 45, and 90 mg/kg/h) or placebo is started and maintained for a set duration (e.g., 2 hours).

-

-

Monitoring and Sampling:

-

Blood samples are collected at baseline and at regular intervals post-LPS administration for analysis of cytokines, chemokines, and other inflammatory mediators.

-

Clinical symptoms (fever, headache, myalgia) and vital signs (heart rate, blood pressure, temperature) are monitored closely.

-

-

Analysis:

-

Plasma concentrations of inflammatory mediators are measured using enzyme-linked immunosorbent assays (ELISA) or multiplex bead arrays.

-

Pharmacokinetic analysis of Ea-230 is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Cytokine Measurement by ELISA

This protocol describes a standard sandwich ELISA for the quantification of cytokines like IL-6 and IL-8 in plasma or serum samples.

Protocol:

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine (e.g., anti-human IL-6) and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: Standards of known cytokine concentrations and unknown samples are added to the wells and incubated.

-

Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on the target cytokine is added and incubated.

-

Enzyme Conjugation: The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Reaction: After another wash, a substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

-

Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). A standard curve is generated to determine the concentration of the cytokine in the unknown samples.

Measurement of Glomerular Filtration Rate (GFR) by Iohexol Clearance

This method is used to assess renal function by measuring the clearance of the contrast agent iohexol from the plasma.

Protocol:

-

Iohexol Administration: A precise dose of iohexol (e.g., 5 mL of 300 mg I/mL) is administered as an intravenous bolus.

-

Blood Sampling: Venous blood samples are collected at multiple time points after iohexol injection (e.g., 120, 180, 240, 300 minutes). The timing and number of samples can be adjusted based on the expected GFR.

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Iohexol Quantification: The concentration of iohexol in the plasma samples is determined using high-performance liquid chromatography (HPLC) or LC-MS/MS.

-

GFR Calculation: The plasma clearance of iohexol is calculated using a one- or two-compartment model. The area under the plasma concentration-time curve (AUC) is determined, and GFR is calculated as:

-

GFR = Dose of Iohexol / AUC

-

The calculated GFR is often corrected for body surface area.

-

Assessment of Neutrophil Infiltration

Neutrophil infiltration into tissues is a hallmark of inflammation and can be quantified using histological techniques or by measuring the activity of neutrophil-specific enzymes like myeloperoxidase (MPO).

Protocol 1: Histological Staining

-

Tissue Preparation: Tissue samples are fixed in formalin, embedded in paraffin, and sectioned.

-

Immunohistochemistry: Tissue sections are stained with an antibody specific for a neutrophil marker, such as Ly-6G (in mice) or CD66b (in humans).

-

Visualization: The primary antibody is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Quantification: The number of stained neutrophils is counted in multiple high-power fields under a microscope, and the average number of neutrophils per unit area is calculated.

Protocol 2: Myeloperoxidase (MPO) Activity Assay

-

Tissue Homogenization: Tissue samples are homogenized in a suitable buffer.

-

Enzyme Reaction: The homogenate is incubated with a substrate for MPO (e.g., 3,3',5,5'-tetramethylbenzidine - TMB) in the presence of hydrogen peroxide.

-

Colorimetric Detection: The MPO in the sample catalyzes the oxidation of the substrate, resulting in a colored product.

-

Quantification: The absorbance of the colored product is measured spectrophotometrically, and the MPO activity is determined by comparison to a standard curve.

Conclusion and Future Directions

Ea-230 has demonstrated significant immunomodulatory and organ-protective effects in both preclinical and clinical settings. Its ability to attenuate the systemic inflammatory response without causing broad immunosuppression makes it a compelling candidate for the treatment of a range of inflammatory conditions. While the precise molecular mechanism of action is still under investigation, the current evidence points towards a sophisticated modulation of the innate and adaptive immune systems, likely through interactions with key immune cell populations and the subsequent alteration of cytokine signaling pathways.

Future research should focus on definitively identifying the molecular receptor(s) for Ea-230 and elucidating the downstream intracellular signaling cascades. Further preclinical studies are warranted to explore the full therapeutic potential of Ea-230 in a wider range of inflammatory and autoimmune disease models. The promising safety and efficacy profile observed to date strongly supports the continued clinical development of Ea-230 as a novel first-in-class immunomodulatory agent.

References

- 1. Human chorionic gonadotropin is an immune modulator and can prevent autoimmune diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chorionic gonadotropin induces dendritic cells to express a tolerogenic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Chorionic Gonadotropin as a Pivotal Endocrine Immune Regulator Initiating and Preserving Fetal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Ea-230 and Renal Protection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ea-230, a linear tetrapeptide (Alanine-Glutamine-Glycine-Valine) derived from the β-chain of human chorionic gonadotropin (hCG), has emerged as a promising therapeutic agent with demonstrated immunomodulatory and renoprotective properties in several preclinical models of systemic inflammation and renal injury. This technical guide provides a comprehensive overview of the preclinical research evaluating the efficacy of Ea-230 in protecting the kidneys, with a focus on ischemia-reperfusion injury (IRI) and allogenic kidney transplantation. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms and experimental workflows.

Core Findings: Renal Protection in Ischemia-Reperfusion Injury and Transplantation

Preclinical studies have demonstrated that Ea-230 confers significant renal protection in mouse models of acute kidney injury (AKI) induced by ischemia-reperfusion and in the context of allogenic kidney transplantation. The therapeutic intervention, even when initiated 24 hours after the ischemic insult, resulted in markedly improved survival and renal function.[1]

Data Presentation

The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of Ea-230 in a mouse model of renal ischemia-reperfusion injury and allogenic kidney transplantation.[1][2]

Table 1: Effect of Ea-230 on Survival and Renal Function in a Mouse Model of Renal Ischemia-Reperfusion Injury (IRI)

| Parameter | Vehicle | Ea-230 (30 mg/kg) | Ea-230 (50 mg/kg) |

| Survival Rate (%) | < 20% | > 80% (p<0.005) | > 80% (p<0.005) |

| Serum Creatinine (mg/dL) at 48h post-IRI | ~2.5 | ~1.0 | ~0.8 |

| Renal Blood Flow (PAH Clearance, mL/min) at 28h post-IRI | ~0.2 | ~0.6 (p<0.05) | Not Reported |

| Glomerular Filtration Rate (Inulin Clearance, mL/min) at 28h post-IRI | ~0.05 | ~0.15 (p<0.05) | Not Reported |

| Urine Output (µL/min) at 28h post-IRI | ~2.5 | ~7.5 (p<0.05) | Not Reported |

Data are approximated from graphical representations in the source publication.[1][2]

Table 2: Effect of Ea-230 on Renal Histology and Cell Proliferation post-IRI

| Parameter | Vehicle | Ea-230 |

| Acute Tubular Injury Score (at 48h post-IRI) | High | Significantly Diminished |

| Ki-67 Positive Tubular Epithelial Cells (marker of proliferation, at 48h post-IRI) | Low | Significantly Higher |

Qualitative and semi-quantitative data as reported in the source publication.

Table 3: Effect of Ea-230 in a Mouse Model of Ischemia-Induced Delayed Graft Function after Allogenic Kidney Transplantation

| Parameter | Vehicle | Ea-230 (50 mg/kg) |

| Allograft Survival (%) | Low | Significantly Improved |

| Serum Creatinine (mg/dL) post-transplantation | Elevated | Significantly Lower |

| Acute Tubular Necrosis (ATN) Score | Severe (~50% of tubuli affected) | Mild (~10% of tubuli affected) |

Data as reported in the source publication.

Experimental Protocols

The following methodologies are based on the key preclinical study that evaluated the renal protective effects of Ea-230.

Animal Model and Ischemia-Reperfusion Injury (IRI) Induction

-

Animals: Male C57Bl/6N mice were used for the experiments.

-

IRI Procedure:

-

Mice were anesthetized.

-

A midline laparotomy was performed to expose the renal pedicles.

-

Bilateral renal pedicles were clamped for 35 minutes to induce ischemia.

-

After 35 minutes, the clamps were removed to allow reperfusion.

-

The abdominal incision was closed in two layers.

-

Ea-230 Treatment Regimen

-

Drug Formulation: Ea-230 (AQGV) was dissolved in a vehicle solution.

-

Dosing and Administration: Treatment with Ea-230 was initiated 24 hours after the induction of IRI. Mice received intraperitoneal (i.p.) injections of Ea-230 at doses of 20, 30, or 50 mg/kg twice daily for four consecutive days. Control animals received the vehicle solution following the same injection schedule.

Allogenic Kidney Transplantation Model

-

Procedure: An allogenic kidney transplantation was performed to induce delayed graft function.

-

Treatment: Recipient mice were treated with Ea-230 at a dose of 50 mg/kg twice daily via i.p. injection.

Assessment of Renal Function and Injury

-

Renal Function:

-

Serum Creatinine: Blood samples were collected at various time points to measure serum creatinine levels as a marker of renal function.

-

Renal Blood Flow (RBF): RBF was measured at 28 hours post-IRI using p-aminohippuric acid (PAH) clearance.

-

Glomerular Filtration Rate (GFR): GFR was measured at 28 hours post-IRI using inulin clearance.

-

-

Histological Analysis:

-

Kidneys were harvested, fixed in 4% paraformaldehyde, and embedded in paraffin.

-

Sections were stained with Periodic acid-Schiff (PAS) to assess acute tubular injury. A semi-quantitative scoring system was used to evaluate the extent of tubular damage.

-

-

Cell Proliferation:

-

Immunohistochemistry was performed on kidney sections using an antibody against Ki-67, a marker for cellular proliferation, to assess tubular epithelial cell regeneration. The number of Ki-67 positive cells was quantified.

-

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of Ea-230's renal protective effects are still under investigation, the preclinical data strongly suggest a multifactorial mechanism involving the attenuation of injury and the promotion of regeneration. The observed reduction in acute tubular injury points towards an anti-inflammatory and anti-apoptotic effect, while the significant increase in tubular epithelial cell proliferation indicates a pro-regenerative activity.

Visualizations

The following diagrams illustrate the experimental workflow, the proposed signaling pathways, and the logical relationship of Ea-230's effects on renal protection.

Conclusion and Future Directions

The preclinical evidence strongly supports the potential of Ea-230 as a novel therapeutic agent for the treatment of acute kidney injury and the prevention of ischemic damage to renal allografts. Its ability to improve survival and renal function, even when administered after the onset of injury, highlights its clinical potential. The observed effects on reducing tubular injury and promoting epithelial cell proliferation suggest a dual mechanism of action involving both protection from damage and enhancement of repair processes.

Future research should focus on elucidating the precise molecular signaling pathways modulated by Ea-230 in renal cells. Investigating its effects on key inflammatory pathways, such as NF-κB signaling, and apoptosis-related pathways, including the expression of Bcl-2 family proteins and caspase activity, will provide a more complete understanding of its mechanism of action. Further preclinical studies in larger animal models and subsequent well-designed clinical trials are warranted to translate these promising findings into effective therapies for patients with acute kidney injury.

References

- 1. A Novel Therapy to Attenuate Acute Kidney Injury and Ischemic Allograft Damage after Allogenic Kidney Transplantation in Mice | PLOS One [journals.plos.org]

- 2. A Novel Therapy to Attenuate Acute Kidney Injury and Ischemic Allograft Damage after Allogenic Kidney Transplantation in Mice | PLOS One [journals.plos.org]

Ea-230: An In-depth Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ea-230 is a synthetic linear tetrapeptide (Alanine-Glutamine-Glycine-Valine) derived from the beta-chain of the human chorionic gonadotropin (β-hCG) hormone.[1] It has emerged as a promising therapeutic agent with demonstrated immunomodulatory and renoprotective properties in both preclinical and clinical studies. This technical guide provides a comprehensive overview of the key studies on the therapeutic potential of Ea-230, with a focus on quantitative data, experimental protocols, and its proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy data from clinical studies investigating Ea-230.

Table 1: Pharmacokinetic Parameters of Ea-230 in Healthy Volunteers (Phase I Study)

| Dosage Group | Cmax (ng/mL) | AUC0-last (ng*h/mL) | Volume of Distribution (L/kg) | Clearance Rate (L/h/kg) | Half-life (hours) |

| Single Dose | |||||

| 1 mg/kg | N/A | N/A | N/A | N/A | N/A |

| 3 mg/kg | N/A | N/A | N/A | N/A | N/A |

| 10 mg/kg | N/A | N/A | N/A | N/A | N/A |

| 30 mg/kg | N/A | N/A | N/A | N/A | N/A |

| Multiple Dose | |||||

| 10 mg/kg (thrice daily) | N/A | N/A | N/A | N/A | N/A |

| 20 mg/kg (thrice daily) | N/A | N/A | N/A | N/A | N/A |

| 30 mg/kg (thrice daily) | N/A | N/A | N/A | N/A | N/A |

| Continuous Infusion | |||||

| 15 mg/kg/hour for 2h | N/A | N/A | N/A | N/A | N/A |

| 30 mg/kg/hour for 2h | N/A | N/A | N/A | N/A | N/A |

| 90 mg/kg/hour for 2h | >136% increase | >137% increase | 2.2 (1.3-3.8) | N/A | 0.17 (0.12-0.24) |

Data for single and multiple dose groups were not detailed in the provided search results. Cmax and AUC0-last for the highest continuous infusion dose showed more than proportional increases.

Table 2: Efficacy of Ea-230 in a Phase IIa Study (Experimental Human Endotoxemia)

| Parameter | Placebo | Ea-230 (highest dose) | % Reduction | p-value |

| Inflammatory Mediators | ||||

| IL-6 | N/A | N/A | 48% | < 0.01 |

| IL-8 | N/A | N/A | 28% | < 0.01 |

| IL-1 Receptor Antagonist | N/A | N/A | 33% | < 0.01 |

| Monocyte Chemoattractant Protein-1 | N/A | N/A | 28% | < 0.01 |

| Macrophage Inflammatory Protein-1α | N/A | N/A | 14% | < 0.01 |

| Macrophage Inflammatory Protein-1β | N/A | N/A | 16% | < 0.01 |

| Vascular Cell Adhesion Protein-1 | N/A | N/A | 19% | < 0.01 |

| Clinical Symptoms | ||||

| Peak Fever (°C) | 1.8 ± 0.1 | 1.3 ± 0.2 | N/A | < 0.05 |

| Peak Symptom Score | 7.4 ± 1.0 | 4.0 ± 1.2 | N/A | < 0.05 |

Table 3: Efficacy of Ea-230 in Cardiac Surgery Patients (Phase II Study - NCT03145220)

| Parameter | Placebo Group | Ea-230 Group | p-value |

| Renal Function | |||

| Increase in GFR (iohexol) (mL/min/1.73 m²) | 16 ± 2 | 19 ± 2 | 0.13 |

| Increase in eGFR (creatinine) (mL/min/1.73 m²) | 2 ± 1 | 6 ± 1 | 0.01 |

| "Injury" Stage of AKI | 18% | 7% | 0.07 |

| Cardiovascular & Other Outcomes | |||

| Fluid Balance (mL) | 605 ± 103 | 217 ± 108 | 0.01 |

| Hospital Length of Stay (days) | 10 (8-12) | 8 (7-11) | 0.001 |

| IL-6 Plasma Concentration (AUC pg/mL × hr) | 2680 (2090-3570) | 2730 (1968-3760) | 0.80 |

Key Experimental Protocols

Experimental Human Endotoxemia Model

This model is utilized to study the systemic inflammatory response in a controlled setting.

-

Objective: To investigate the safety, efficacy, and pharmacokinetics of Ea-230 under systemic inflammatory conditions.

-

Study Design: Double-blind, placebo-controlled, randomized clinical trial in healthy volunteers.

-

Procedure:

-

Volunteers are administered 2 ng/kg of E. coli endotoxin intravenously (IV) to induce a transient systemic inflammatory response.

-

Immediately following endotoxin administration, a continuous 2-hour IV infusion of either Ea-230 or placebo is initiated.

-

Blood samples are collected at various time points to measure levels of circulating cytokines and adhesion molecules.

-

Physiological parameters such as body temperature and clinical symptoms (flu-like symptoms) are monitored.

-

Renal function is assessed using the plasma clearance of iohexol.

-

Cardiac Surgery with Cardiopulmonary Bypass (NCT03145220)

This study evaluates the safety and efficacy of Ea-230 in a clinical setting of major surgery-induced inflammation.

-

Objective: To determine the safety and efficacy of Ea-230 in patients undergoing on-pump cardiac surgery.

-

Study Design: Double-blinded, placebo-controlled, randomized study.

-

Participants: Patients undergoing an on-pump coronary artery bypass procedure with or without concomitant valve surgery.

-

Intervention:

-

Patients are randomized to receive either Ea-230 (90 mg/kg/hr) or a matching placebo.

-

The study drug is administered as a continuous IV infusion starting from the surgical incision until the end of cardiopulmonary bypass, with a maximum infusion duration of 4 hours.

-

-

Primary Endpoint: Safety and tolerability, assessed by monitoring vital signs, routine laboratory variables, and the frequency of adverse events.

-

Secondary Endpoints:

-

Immunomodulatory effects: Measured by the area under the plasma concentration-time curve for inflammatory mediators such as IL-6, IL-8, and TNF-α.

-

Renal function: Assessed by glomerular filtration rate (GFR) and incidence of acute kidney injury (AKI).

-

Cardiovascular effects: Monitored through fluid balance and the use of vasoactive agents.

-

Clinical outcomes: Including hospital length of stay.

-

Signaling Pathways and Mechanism of Action

While the precise molecular mechanism of Ea-230 is not yet fully elucidated, preclinical and clinical data suggest that its immunomodulatory effects are mediated through the attenuation of the pro-inflammatory response, particularly by affecting neutrophil function. It is hypothesized that Ea-230 interferes with key inflammatory signaling pathways within immune cells.

Hypothesized Anti-Inflammatory Signaling Pathway Modulated by Ea-230

The following diagram illustrates a plausible mechanism by which Ea-230 may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

References

An In-depth Guide to the Biological Activity of Ea-230

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ea-230 is a synthetic, linear tetrapeptide composed of Alanine-Glutamine-Glycine-Valine (AQGV). It is derived from the beta chain of the human chorionic gonadotropin (hCG) hormone, a molecule known for its immunomodulatory properties, particularly during pregnancy.[1] Ea-230 has emerged as a promising therapeutic agent with demonstrated immunomodulatory and renoprotective effects in both preclinical and clinical settings. This guide provides a comprehensive overview of the biological activity of Ea-230, focusing on its mechanism of action, effects on signaling pathways, and a summary of key experimental findings.

Core Biological Activities

Ea-230 exhibits a range of biological activities primarily centered around the modulation of the immune response and protection of organ function, particularly the kidneys.

Immunomodulatory Effects

In various models of systemic inflammation, Ea-230 has been shown to attenuate the release of pro-inflammatory cytokines.[1] This modulation of the inflammatory cascade is a key aspect of its therapeutic potential. While the precise molecular mechanisms are still under investigation, evidence suggests that the parent molecule, hCG, can influence key inflammatory signaling pathways.

Renoprotective Effects

Ea-230 has demonstrated significant kidney-protective properties. In preclinical models of renal ischemia-reperfusion injury, treatment with Ea-230 has been shown to mitigate kidney damage and improve survival.[1] Clinical studies in patients undergoing on-pump cardiac surgery have also indicated beneficial renal effects, including an increase in glomerular filtration rate.

Quantitative Data from Key Studies

The following tables summarize the quantitative data from significant preclinical and clinical studies on Ea-230.

Table 1: Preclinical Efficacy of Ea-230 in a Murine Model of Renal Ischemia/Reperfusion Injury

| Treatment Group | Survival Rate (%) | Renal Blood Flow (RBF) | Connective Tissue Growth Factor (CTGF) Up-regulation | Transforming Growth Factor-beta (TGF-β) Activation |

| Control (vehicle) | - | - | - | - |

| Ea-230 (20 mg/kg) | No beneficial effect | - | - | - |

| Ea-230 (30-50 mg/kg) | 56-62% | Significantly increased | Attenuated | Attenuated |

Data extracted from preclinical studies as cited in MedchemExpress.[2]

Table 2: Clinical Efficacy of Ea-230 in Patients Undergoing On-Pump Cardiac Surgery (Phase II Study)

| Outcome Measure | Ea-230 Group (90 mg/kg/hr) | Placebo Group | p-value |

| Interleukin-6 Plasma Concentration (AUC, pg/mL × hr) | 2,730 (1,968-3,760) | 2,680 (2,090-3,570) | 0.80 |

| Increase in GFR (iohexol clearance, mL/min/1.73 m²) | 19 ± 2 | 16 ± 2 | 0.13 |

| Increase in estimated GFR (creatinine, mL/min/1.73 m²) | 6 ± 1 | 2 ± 1 | 0.01 |

| Fluid Balance (mL) | 217 ± 108 | 605 ± 103 | 0.01 |

| Hospital Length of Stay (days) | 8 (7-11) | 10 (8-12) | 0.001 |

Data are presented as mean ± SEM or median (interquartile range). Data from a randomized, double-blind, placebo-controlled study.[2]

Postulated Signaling Pathways

While direct studies on Ea-230's interaction with specific signaling pathways are limited, the known effects of its parent molecule, hCG, on key inflammatory cascades provide a strong basis for its mechanism of action. It is hypothesized that Ea-230 may exert its immunomodulatory effects through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Studies on hCG have shown that it can attenuate the activation of NF-κB. This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, hCG prevents the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory genes. It is plausible that Ea-230 shares this mechanism.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in inflammation and cellular stress responses. hCG has been shown to activate the MAPK/ERK pathway. This activation can have diverse downstream effects, including the regulation of cell proliferation and survival. The precise role of MAPK activation in the context of Ea-230's immunomodulatory and renoprotective effects requires further investigation. It is possible that Ea-230 fine-tunes the MAPK pathway to promote cell survival and tissue repair while dampening excessive inflammation.

Detailed Experimental Protocols

Experimental Human Endotoxemia Model

This model is used to study the systemic inflammatory response in a controlled setting.

-

Subject Recruitment: Healthy, non-smoking male volunteers aged 18-35 years are recruited. A thorough medical screening, including medical history, physical examination, electrocardiogram, and routine laboratory tests, is performed to ensure eligibility.

-

Endotoxin Administration: A bolus of purified Escherichia coli-derived lipopolysaccharide (LPS) is administered intravenously. A common dose is 2 ng/kg of body weight.

-

Ea-230/Placebo Infusion: A continuous intravenous infusion of Ea-230 (e.g., 90 mg/kg/hour) or placebo (saline) is initiated prior to or concurrently with the LPS administration and continued for a specified duration.

-

Monitoring and Sampling: Vital signs (blood pressure, heart rate, temperature) are monitored continuously. Blood samples are collected at regular intervals (e.g., baseline, and at multiple time points post-LPS administration) for the analysis of cytokine levels (e.g., TNF-α, IL-6, IL-8, IL-10), complete blood counts, and other inflammatory markers.

-

Data Analysis: The area under the curve (AUC) for cytokine concentrations is calculated to quantify the overall inflammatory response. Statistical comparisons are made between the Ea-230 and placebo groups.

Murine Renal Ischemia-Reperfusion Injury (IRI) Model

This animal model is used to investigate the renoprotective effects of Ea-230.

-

Animal Preparation: Male mice (e.g., C57BL/6, 8-10 weeks old) are used. The animals are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine). Body temperature is maintained at 37°C throughout the surgical procedure.

-

Surgical Procedure: A midline or flank incision is made to expose the renal pedicles. The renal arteries and veins are occluded using microvascular clamps for a defined period (e.g., 22-30 minutes) to induce ischemia. In some protocols, a unilateral nephrectomy of the contralateral kidney is performed.

-

Reperfusion: After the ischemic period, the clamps are removed to allow reperfusion of the kidneys. The incision is then closed.

-